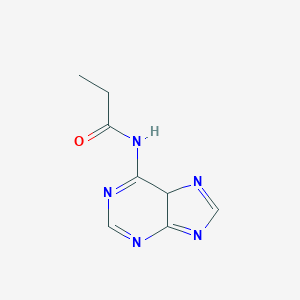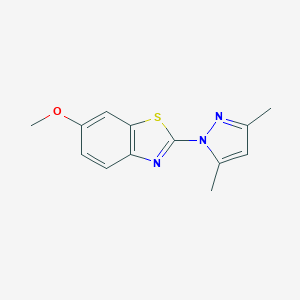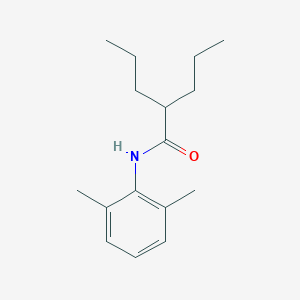
N-(2,6-dimethylphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-propylpentanamide: is an organic compound with a molecular formula of C13H19NO It is a derivative of pentanamide, where the amide nitrogen is substituted with a 2,6-dimethylphenyl group and a 2-propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-propylpentanamide typically involves the reaction of 2,6-dimethylphenylamine with a suitable acylating agent, such as 2-propylpentanoyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,6-dimethylphenyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2,6-dimethylphenyl)-2-propylpentanamide is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials or pharmaceuticals .
Biology and Medicine: Its structural features make it a candidate for exploring biological activity, such as anti-inflammatory or analgesic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers or other materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-propylpentanamide involves its interaction with molecular targets in biological systems. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Lidocaine: N-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide, a local anesthetic with similar structural features.
Procainamide: 4-amino-N-[2-(diethylamino)ethyl]-benzamide, an antiarrhythmic agent with a related aromatic amide structure.
Uniqueness: N-(2,6-dimethylphenyl)-2-propylpentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike lidocaine and procainamide, this compound has a 2-propyl group, which may influence its reactivity and interaction with biological targets .
Propiedades
Número CAS |
4344-68-7 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-8-14(9-6-2)16(18)17-15-12(3)10-7-11-13(15)4/h7,10-11,14H,5-6,8-9H2,1-4H3,(H,17,18) |
Clave InChI |
JUYZPNJGFNHTAW-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
SMILES canónico |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
| 4344-68-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


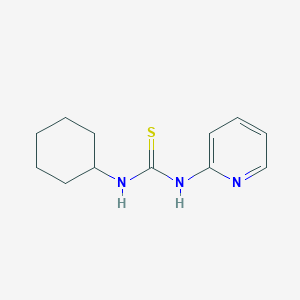
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
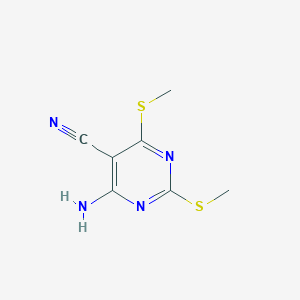
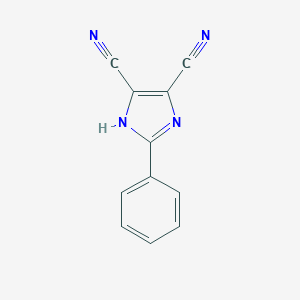
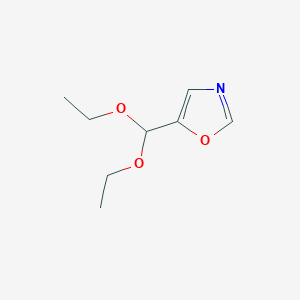
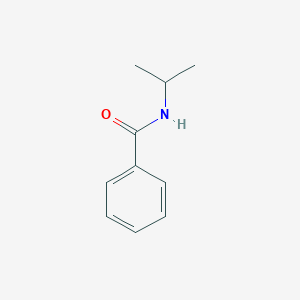
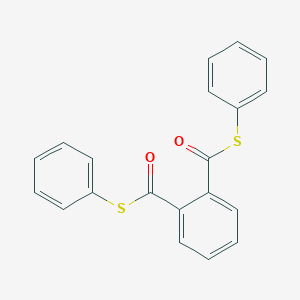
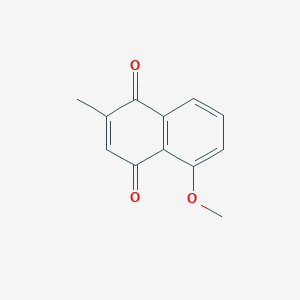
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
